![molecular formula C15H15N3O B13583926 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a pyridinyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 3-bromophenylamine.
Formation of Intermediate: A Suzuki coupling reaction is employed to couple 4-bromopyridine with 3-bromophenylamine, forming 3-(pyridin-4-yl)phenylamine.
Cyclization: The intermediate is then subjected to cyclization with ethyl chloroformate in the presence of a base like triethylamine to form the piperazine ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and cyclization steps to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated derivatives at the pyridine ring.
Scientific Research Applications
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site.
Material Science: The compound’s electronic properties can be harnessed in the development of semiconductors or other electronic materials.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Pyridin-3-yl)phenyl]piperazin-2-one: Similar structure but with the pyridine ring at a different position.
3-[3-(Pyridin-2-yl)phenyl]piperazin-2-one: Another positional isomer with different electronic properties.
Uniqueness
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its distinct electronic properties make it suitable for specific applications in material science and medicinal chemistry.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
3-(3-pyridin-4-ylphenyl)piperazin-2-one |
InChI |
InChI=1S/C15H15N3O/c19-15-14(17-8-9-18-15)13-3-1-2-12(10-13)11-4-6-16-7-5-11/h1-7,10,14,17H,8-9H2,(H,18,19) |
InChI Key |
AESAOOSRQHJIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)

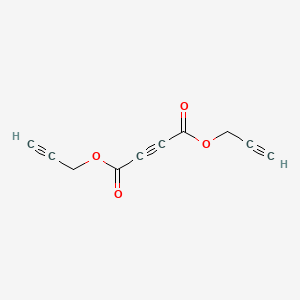
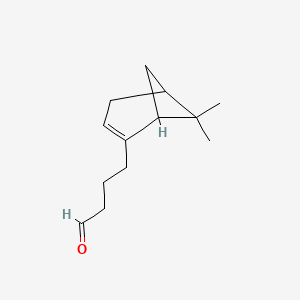
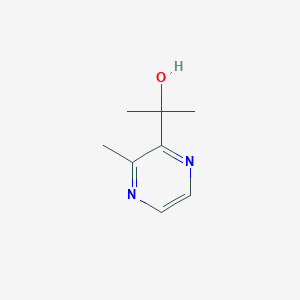

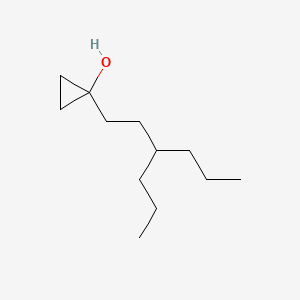
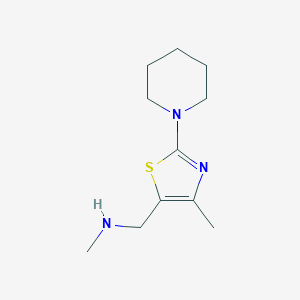
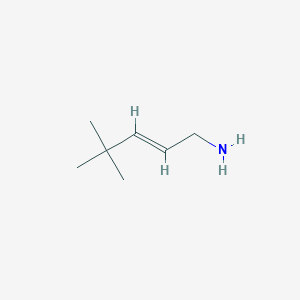
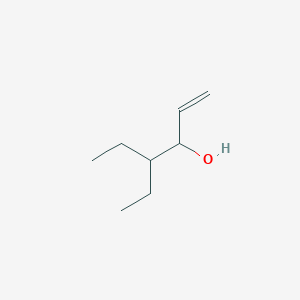
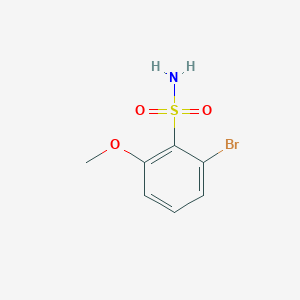
![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
